![molecular formula C24H20N2O5S2 B406551 N-[4-oxo-9-(phenylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]benzenesulfonamide CAS No. 113325-15-8](/img/structure/B406551.png)

N-[4-oxo-9-(phenylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

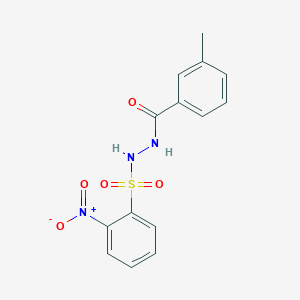

“N-[4-oxo-9-(phenylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]benzenesulfonamide” is a chemical compound with the molecular formula C24H20N2O5S2 and a molecular weight of 480.56 .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, and density. Unfortunately, these specific details for “this compound” are not available in the search results .Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Nikulsinh Sarvaiya, Sheetal Gulati, and Harshil Patel in 2019 explored the synthesis of compounds related to N-[4-oxo-9-(phenylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]benzenesulfonamide and evaluated their antimicrobial activity against various bacteria and fungi. The compounds were recognized through analytical and spectral studies, indicating the potential of these compounds for medicinal applications due to their antimicrobial properties (Sarvaiya, Gulati, & Patel, 2019).

Medicinal Applications and Molecular Structure

In another study, W. Siddiqui, S. Ahmad, I. Khan, H. Siddiqui, and M. Parvez (2008) analyzed the structures of compounds similar to this compound. They found that these compounds are stabilized by extensive intra- and intermolecular hydrogen bonds, which form chains of molecules. This structural stability is crucial for their potential medicinal applications (Siddiqui et al., 2008).

Anti-inflammatory and Anticancer Potential

Ş. Küçükgüzel, I. Coskun, and colleagues (2013) synthesized novel compounds related to this compound and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their findings revealed that certain compounds exhibited anti-inflammatory and analgesic activities without causing significant tissue damage, suggesting their potential as therapeutic agents (Küçükgüzel et al., 2013).

Antimicrobial and Antioxidant Activity

Jagdish R. Badgujar, D. More, and J. Meshram (2018) conducted a study on the synthesis of new sulfonamides from Ampyrone with different benzene sulfonyl chlorides, including compounds related to this compound. Their research showed significant antimicrobial and antioxidant activities, highlighting the chemical versatility and potential utility of these compounds in developing new antimicrobial agents (Badgujar, More, & Meshram, 2018).

Mechanism of Action

Target of Action

The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors, where tumor cells shift their metabolism to anaerobic glycolysis, leading to significant pH modification. Inhibition of CA IX is a promising strategy for developing antiproliferative agents .

Action Environment

Environmental factors play a crucial role:

properties

IUPAC Name |

N-[9-(benzenesulfonyl)-5-oxo-7,8-dihydro-6H-carbazol-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5S2/c27-23-13-7-12-22-24(23)20-16-17(25-32(28,29)18-8-3-1-4-9-18)14-15-21(20)26(22)33(30,31)19-10-5-2-6-11-19/h1-6,8-11,14-16,25H,7,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUNDLYUBVKKTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C3=C(N2S(=O)(=O)C4=CC=CC=C4)C=CC(=C3)NS(=O)(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2,6-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406468.png)

![2-[(1-benzylbenzimidazol-2-yl)methylsulfanyl]-1H-quinazolin-4-one](/img/structure/B406471.png)

![1-(4-bromophenyl)-2-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]sulfanyl}ethanone](/img/structure/B406473.png)

![1-(4-bromophenyl)-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B406475.png)

![methyl 5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406480.png)

![N-[1-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B406481.png)

![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406484.png)

![ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406485.png)

![3-{[(2-Nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B406486.png)

![ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406488.png)

![N-(3-chlorophenyl)-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B406489.png)